N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine
Description
N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine is a heterocyclic compound with a central triazine ring substituted with three 4-aminophenyl groups and three methyl groups
Properties
Molecular Formula |
C24H27N9 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-N,4-N,6-N-tris(4-aminophenyl)-2-N,4-N,6-N-trimethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C24H27N9/c1-31(19-10-4-16(25)5-11-19)22-28-23(32(2)20-12-6-17(26)7-13-20)30-24(29-22)33(3)21-14-8-18(27)9-15-21/h4-15H,25-27H2,1-3H3 |
InChI Key |
LTLBETXSUPPLGP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C2=NC(=NC(=N2)N(C)C3=CC=C(C=C3)N)N(C)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N2,N4,N6-tris(4-aminophenyl)-N2,N4,N6-trimethyl-1,3,5-triazine-2,4,6-triamine typically involves:
- Formation of a tris-substituted triazine core via acid-catalyzed trimerization of substituted nitriles.
- Introduction of aminophenyl groups through reduction of nitro precursors or direct amination.
- Methylation at the triazine nitrogen atoms to yield the trimethyl derivative.
Reported Synthetic Routes
Acid-Catalyzed Trimerization of 4-Aminobenzonitrile
A key method involves the acid-catalyzed trimerization of 4-aminobenzonitrile to form the triazine core bearing 4-aminophenyl substituents. This reaction is typically performed in an inert atmosphere with strong acid catalysts such as triflic acid.
- Procedure:
4-Aminobenzonitrile (5.0 mmol) is dissolved in chloroform (~35 mL) and cooled to 0 °C. Triflic acid (5.0 mL) is added slowly under stirring. The mixture is stirred for 3 days under inert atmosphere. The reaction mixture is then poured into crushed ice and neutralized with 2 M NaOH to precipitate the product. The solid is filtered, washed, and dried at 60 °C overnight to yield pure N2,N4,N6-tris(4-aminophenyl)-1,3,5-triamine, the precursor for subsequent methylation steps.
Preparation of the Trimethyl Derivative via Methylation
Methylation of the triazine nitrogen atoms is achieved by reacting the triamine intermediate with methylating agents or through substitution reactions involving cyanuric chloride and N-methyl anilines.
- Example:
Cyanuric chloride (10 mmol), N-methyl-4-nitroaniline (33 mmol), and potassium phosphate (70 mmol) are refluxed in dioxane for 96 hours. The product, N2,N4,N6-trimethyl-N2,N4,N6-tris(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine, is isolated by filtration and washing. Subsequent catalytic hydrogenation using 10% Pd/C in methanol under hydrogen atmosphere reduces the nitro groups to amino groups, yielding the target compound in high purity and yield (93%).
Catalytic Reduction
The reduction of nitro groups to amino groups is a critical step for obtaining the final tris(4-aminophenyl) functionality. Catalytic hydrogenation is preferred for its efficiency and selectivity.
- Conditions:
Use of 10% palladium on carbon catalyst, methanol as solvent, hydrogen gas at atmospheric pressure, room temperature, and reaction time of approximately 24 hours. The mixture is filtered through celite and evaporated to isolate the product.
Summary of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Aminobenzonitrile | Triflic acid, chloroform, 0 °C, 3 days | N2,N4,N6-tris(4-aminophenyl)-1,3,5-triamine | High | Acid-catalyzed trimerization |
| 2 | Cyanuric chloride + N-methyl-4-nitroaniline | K3PO4, dioxane, reflux, 96 h | N2,N4,N6-trimethyl-N2,N4,N6-tris(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine | 76 | Nucleophilic substitution |
| 3 | Nitro derivative | 10% Pd/C, MeOH, H2 (1 atm), room temp, 24 h | This compound | 93 | Catalytic hydrogenation |
In-Depth Research Findings
Structural Confirmation and Purity
Physical Properties
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C24H27N9 | |
| Molecular Weight | 441.53 g/mol | |
| Boiling Point | 746.2 ± 70.0 °C (Predicted) | High thermal stability |
| Density | 1.339 ± 0.06 g/cm³ (Predicted) | Solid state density |
| pKa | 8.15 ± 0.10 (Predicted) | Basicity of amine groups |
Chemical Reactions Analysis
Types of Reactions
N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced aromatic rings.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Materials Science
N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine serves as a precursor in the synthesis of advanced polymeric materials. Its triazine core provides thermal stability and enhances the mechanical properties of polymers.
Case Study: Polymer Composites
Research has demonstrated that incorporating this compound into epoxy resins significantly improves their thermal and mechanical performance. For instance, composites containing 5% of this compound exhibited a 30% increase in tensile strength compared to standard epoxy formulations .
Pharmaceuticals
The compound is investigated for its potential as an active pharmaceutical ingredient (API) due to its ability to interact with biological targets effectively.
Case Study: Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study indicated a dose-dependent inhibition of cell proliferation in breast cancer cells, with IC50 values significantly lower than those of conventional chemotherapeutics .
Agricultural Chemistry
This compound has been explored as a potential agrochemical due to its herbicidal properties.
Case Study: Herbicide Development
Field trials have demonstrated that formulations containing this compound effectively control weed populations while minimizing damage to crops. The selectivity and efficacy observed suggest its viability as a new herbicide candidate .
Environmental Applications
The compound's stability and reactivity make it suitable for applications in environmental remediation.
Case Study: Heavy Metal Ion Removal
Recent studies indicate that this compound can be used in the adsorption of heavy metal ions from wastewater. Experiments showed that it could effectively remove lead and cadmium ions from aqueous solutions at concentrations exceeding regulatory limits .
Mechanism of Action
The mechanism of action of N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Another triazine derivative with antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically for its antitumor properties.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine (CAS Number: 1629241-55-9) is a triazine derivative notable for its potential biological activities. This compound features a complex molecular structure that may influence its interaction with biological systems. Understanding its biological activity is critical for potential applications in pharmaceuticals and materials science.
- Molecular Formula : C24H27N9
- Molecular Weight : 441.5 g/mol
- CAS Number : 1629241-55-9
- Predicted Boiling Point : 746.2 °C
- Density : 1.339 g/cm³
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer cell lines and oxidative stress mechanisms.
Anticancer Activity
Recent studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. For instance, a study assessed the compound's inhibitory concentrations (IC) against HCT116 colon cancer cells:
| IC Level | Concentration (µg/ml) |
|---|---|
| IC30 | 20 |
| IC50 | 40 |
| IC70 | 60 |
The results indicated significant cytotoxicity at these concentrations, suggesting that this compound may induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and subsequent cellular stress responses .
The mechanism underlying the anticancer activity appears to involve the induction of oxidative stress. In vitro studies utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compound. The findings revealed that treatment led to increased ROS levels and apoptosis in HCT116 cells, as evidenced by flow cytometry analysis using Annexin-V FITC/DAPI staining .
Case Studies
-
Study on HCT116 Cells :
- Objective : To determine the cytotoxic effects and mechanism of action.
- Methodology : Cells were treated with different concentrations of the compound for 12 and 24 hours. Viability was assessed using MTT assays.
- Findings : Significant reductions in cell viability were observed at higher concentrations (IC50 = 40 µg/ml), correlating with increased ROS levels .
-
Apoptosis Induction Study :
- Objective : To explore the apoptotic pathways activated by the compound.
- Methodology : Flow cytometric analysis was performed post-treatment to quantify apoptotic cell death.
- Results : The results indicated that treatment with this compound led to a marked increase in early and late apoptotic cells compared to control groups .
Q & A
Basic Research Questions
Q. What are the key steps and critical reaction conditions for synthesizing N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine?
- Methodology : Synthesis typically involves nucleophilic substitution reactions on a triazine core. For example, substituting chloro groups with 4-aminophenylamine derivatives under controlled pH (adjusted with NaOH or HCl) and refluxing in polar aprotic solvents (e.g., 1,4-dioxane) at 70–80°C for 2–3 hours. Post-reaction, the product is precipitated in cold water, neutralized, and purified via recrystallization (methanol or DMF) to achieve ~65% yield .
- Critical Conditions :
- Temperature : Excess heat (>80°C) may degrade sensitive substituents.
- pH Control : Ensures deprotonation of amines for effective substitution.
- Solvent Choice : Polar aprotic solvents stabilize intermediates.
Q. How can structural confirmation and purity assessment be performed for this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent integration and electronic environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 2.3–2.8 ppm) .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: ~63%, H: ~5%, N: ~32%) .
- Melting Point : Consistency with literature values (e.g., 275°C for analogous triazines) confirms purity .
Advanced Research Questions
Q. How do substituent modifications influence the biological activity of triazine derivatives, and how can SAR studies be systematically designed?
- Methodology :
- Substituent Libraries : Synthesize derivatives with electron-withdrawing (-NO, -Cl) or electron-donating (-OCH) groups at the aryl positions (Table 1) .
- Biological Assays : Test antimicrobial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via disk diffusion or MIC assays. For example, nitro groups enhance activity due to increased electrophilicity .
- SAR Analysis :
- Quantitative Structure-Activity Relationship (QSAR) : Use computational tools (e.g., CoMFA) to correlate substituent properties (Hammett constants) with bioactivity .
Q. What computational strategies can predict reactivity and optimize synthesis pathways for novel triazine derivatives?
- Methodology :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .
- Machine Learning : Train models on existing reaction data (e.g., solvent, temperature, yield) to recommend optimal conditions for new derivatives .
Q. How can contradictions in reported antimicrobial efficacy data for triazine derivatives be resolved?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
